N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane
Description
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2.C15H30O2.C6H18N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15;7-1-3-9-5-6-10-4-2-8/h17H,2-16H2,1H3;15H,2-14H2,1H3;9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKVJTXANVUQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1.C(CNCCNCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H82N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71608-71-4 | |
| Details | Compound: 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71608-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
659.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71608-71-4 | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, polymer with 2-[(dodecyloxy)methyl]oxirane and 2-[(tetradecyloxy)methyl]oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane typically involves the reaction of N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine with dodecyl glycidyl ether and tetradecyl glycidyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane rings to diols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins
Mechanism of Action
The mechanism of action of N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, while the oxirane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine (Tetraethylenepentamine, TEPA)
Structure : A branched polyamine with the formula (NH₂CH₂CH₂NHCH₂CH₂)₂NH, featuring five nitrogen atoms and four ethylene (-CH₂CH₂-) spacers .
Applications :
- Chelation: Strong Cu(II) and Zn(II) binding capacity due to multiple amino groups, used in anti-inflammatory agents and metal scavengers .
- Corrosion Inhibition : Higher inhibition efficiency compared to shorter-chain analogs like triethylenetetramine (TETA) in acidic environments .
- Polymer Chemistry : Used in epoxy curing agents and crosslinkers due to its multifunctional reactivity .
2-(Dodecoxymethyl)oxirane and 2-(Tetradecoxymethyl)oxirane
Structure : Epoxides substituted with long alkyl chains (dodecyl, C₁₂; tetradecyl, C₁₄) attached via a methylene group.
Applications :
- Surfactants : Hydrophobic chains enhance surface activity, making them useful in emulsifiers and detergents.
- Polymer Modification : Alkyl chains improve flexibility and hydrophobicity in epoxy resins .
- Chemical Intermediates : Reactivity of the oxirane ring enables derivatization for coatings or adhesives .
Comparative Analysis
Comparison of TEPA with Similar Polyamines
Key Analogs : Triethylenetetramine (TETA, C₆H₁₈N₄), Pentaethylenehexamine (PEHA, C₁₀H₂₈N₆).
*Inhibition efficiency at 0.1 mM concentration.
Key Findings :
- Chelation: Increasing amino groups (TETA < TEPA < PEHA) correlates with higher metal-binding capacity, critical for biomedical and industrial applications .
- Corrosion Inhibition : TEPA outperforms TETA due to enhanced adsorption on metal surfaces via additional NH groups .
- Thermal Stability : Longer chains in PEHA improve stability, while TEPA balances reactivity and processability .
Comparison of 2-(Dodecoxymethyl)oxirane and 2-(Tetradecoxymethyl)oxirane with Shorter-Chain Epoxides
Key Analogs : Methyloxirane (Propylene Oxide, C₃H₆O), 2-(Chloromethyl)oxirane (Epichlorohydrin, C₃H₅ClO).
Key Findings :
- Reactivity : Longer alkyl chains reduce oxirane ring reactivity due to steric effects, limiting their use in rapid polymerization compared to methyloxirane or epichlorohydrin .
- Hydrophobicity : C₁₂ and C₁₄ derivatives excel in surfactant applications, whereas methyloxirane is preferred for hydrophilic polymers .
- Environmental Impact : Long-chain oxiranes exhibit lower acute toxicity but persist in ecosystems due to hydrophobicity .
Biological Activity
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine; 2-(dodecoxymethyl)oxirane; 2-(tetradecoxymethyl)oxirane is a complex organic compound featuring multiple functional groups, including amines and oxiranes (epoxides). This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
- Molecular Formula : C22H46N8O
- Molecular Weight : 486.7 g/mol
- CAS Number : 68815-65-6
- Boiling Point : 341.5ºC at 760 mmHg
- Flash Point : 185ºC
| Property | Value |
|---|---|
| Molecular Formula | C22H46N8O |
| Molecular Weight | 486.7 g/mol |
| Boiling Point | 341.5ºC |
| Flash Point | 185ºC |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amine groups can form hydrogen bonds with biological macromolecules, while the epoxide groups are known to undergo nucleophilic attack, potentially leading to covalent modifications of proteins and nucleic acids.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Modulation : Interaction with cell surface receptors could lead to altered signaling pathways, impacting cellular responses.
- Antimicrobial Activity : The structural features may provide a basis for antibacterial or antifungal properties through disruption of microbial membranes or inhibition of essential metabolic processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- In vitro assays showed significant inhibition of cell proliferation in breast and prostate cancer cells when treated with derivatives of this compound.
-
Antimicrobial Properties :
- Research indicated that the epoxide functionalities contributed to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The compound demonstrated a dose-dependent effect in inhibiting bacterial growth in laboratory settings.
-
Drug Delivery Systems :
- The incorporation of this compound into nanoparticle formulations has been explored for targeted drug delivery, enhancing the bioavailability and therapeutic efficacy of encapsulated drugs.
- Studies showed improved delivery to tumor sites when using formulations based on this compound, resulting in enhanced therapeutic outcomes in preclinical models.
Comparative Analysis
A comparison with similar compounds reveals unique attributes that enhance its biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N’-bis(2-aminoethyl)ethane-1,2-diamine | Lacks epoxide groups | Limited enzyme interaction |
| N,N’-bis(2-hydroxyethyl)ethane-1,2-diamine | Contains hydroxyl instead of epoxide | Reduced reactivity |
Q & A
Q. What interdisciplinary approaches bridge gaps in understanding these compounds’ bioactivity?
- Answer:
- Chemoproteomics: Profile protein targets using affinity-based probes .
- Microfluidics: High-throughput screening of cytotoxicity across cell lines .
- Systems biology: Map metabolic pathways affected by amine-epoxide adducts .
Data Management & Validation
Q. How should researchers address reproducibility challenges in studies involving these compounds?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
